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Introduction
PF-04979064 is a highly potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K)

and mammalian target of rapamycin (mTOR).[1][2][3] As a critical signaling pathway frequently

dysregulated in cancer, the PI3K/AKT/mTOR cascade represents a key target for therapeutic

intervention. PF-04979064 acts as an ATP-competitive inhibitor of class I PI3K isoforms and

mTOR, thereby disrupting downstream signaling involved in tumor cell proliferation, survival,

and metabolism.[3] This technical guide provides an in-depth overview of the in vitro kinase

assays used to characterize the inhibitory activity of PF-04979064, including detailed

experimental protocols and quantitative data.

Quantitative Inhibitory Activity
The in vitro inhibitory potency of PF-04979064 against various kinases is summarized in the

table below. The data highlights the compound's high affinity for Class I PI3K isoforms and

mTOR.
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Target Kinase Inhibition Constant (Ki)

PI3Kα 0.13 nM

PI3Kγ 0.111 nM

PI3Kδ 0.122 nM

mTOR 1.42 nM

Data sourced from multiple independent in vitro biochemical assays.[1][2]

Furthermore, the selectivity of PF-04979064 has been demonstrated in broader kinase

screening panels. When tested at a concentration of 1 µM, PF-04979064 exhibited less than

25% inhibition against a panel of 36 other kinases, underscoring its specificity for the

PI3K/mTOR pathway.[1]

Signaling Pathway
PF-04979064 targets the core of the PI3K/AKT/mTOR signaling pathway. This pathway is a

central regulator of cell growth, proliferation, and survival. The following diagram illustrates the

key components of this pathway and the points of inhibition by PF-04979064.
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Figure 1: PI3K/AKT/mTOR Signaling Pathway and Inhibition by PF-04979064.

Experimental Protocols
The following protocols are representative methodologies for conducting in vitro kinase assays

to evaluate the inhibitory activity of compounds like PF-04979064 against PI3K and mTOR.

These are based on widely used commercial assay platforms such as the ADP-Glo™ Kinase

Assay.
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In Vitro PI3K Kinase Assay (Adapted from ADP-Glo™
Protocol)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly

proportional to the kinase activity.

Materials:

Recombinant human PI3Kα (p110α/p85α)

PF-04979064 (or other test compounds)

PI3K Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2) vesicles

ATP

Kinase Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Tween-

20)

ADP-Glo™ Reagent

Kinase Detection Reagent

384-well white assay plates

Procedure:

Compound Preparation: Prepare a serial dilution of PF-04979064 in DMSO. Further dilute in

Kinase Assay Buffer to the desired final concentrations.

Kinase Reaction Setup:

Add 2.5 µL of the diluted PF-04979064 or vehicle (DMSO) to the wells of the 384-well

plate.

Add 2.5 µL of a solution containing the PI3K enzyme and PIP2 substrate in Kinase Assay

Buffer.
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Initiate the kinase reaction by adding 5 µL of ATP solution in Kinase Assay Buffer. The final

reaction volume is 10 µL.

Incubation: Incubate the reaction plate at room temperature for a specified period (e.g., 60

minutes).

Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to

terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at

room temperature.

ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to

each well. This reagent converts the ADP generated in the kinase reaction to ATP and

contains luciferase/luciferin to produce a luminescent signal. Incubate for 30-60 minutes at

room temperature.

Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and

thus to the PI3K activity. Calculate the percent inhibition for each concentration of PF-
04979064 relative to the vehicle control and determine the IC50 value by fitting the data to a

dose-response curve.

In Vitro mTOR Kinase Assay (Adapted from TR-FRET
Protocol)
This assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to

measure the phosphorylation of a substrate by mTOR.

Materials:

Recombinant human mTOR kinase domain

PF-04979064 (or other test compounds)

mTOR Substrate (e.g., a GFP-fused, unphosphorylated peptide derived from a known mTOR

substrate like 4E-BP1)
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ATP

Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT,

0.01% BSA)

Terbium-labeled anti-phospho-substrate antibody

384-well low-volume black assay plates

Procedure:

Compound Preparation: Prepare a serial dilution of PF-04979064 in DMSO and then in

Kinase Assay Buffer.

Kinase Reaction Setup:

Add 2 µL of diluted PF-04979064 or vehicle to the wells.

Add 4 µL of a solution containing the mTOR enzyme and the GFP-fused substrate in

Kinase Assay Buffer.

Initiate the reaction by adding 4 µL of ATP solution in Kinase Assay Buffer. The final

reaction volume is 10 µL.

Incubation: Incubate the plate at room temperature for 60-90 minutes.

Detection: Stop the reaction and detect phosphorylation by adding 10 µL of a solution

containing the Terbium-labeled anti-phospho-substrate antibody in a suitable detection buffer

(often containing EDTA to chelate Mg²⁺ and stop the reaction).

Incubation: Incubate for at least 60 minutes at room temperature to allow for antibody

binding.

Data Acquisition: Measure the TR-FRET signal on a compatible plate reader (excitation at

~340 nm, emission at ~520 nm for GFP and ~620 nm for Terbium).

Data Analysis: The TR-FRET ratio (emission at 520 nm / emission at 620 nm) is proportional

to the amount of phosphorylated substrate. Calculate the percent inhibition for each
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compound concentration and determine the IC50 value.

Experimental Workflow
The general workflow for an in vitro kinase assay to determine the inhibitory potential of a

compound like PF-04979064 is depicted below.
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Figure 2: General workflow for an in vitro kinase inhibition assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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